Step 1: A CuCN-mediated cascade cyclization of a 4-(2-bromophenyl)-2-butenoate derivative. This reaction proceeds through isomerization of the olefin, intramolecular C-C bond cyclization, and aromatization to form a substituted naphthalene amino ester. []
Molecular Structure Analysis
The molecular structure of 4-(2-Bromophenyl)pyrimidin-2-amine has been investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the connectivity of atoms and the types of bonds present in the molecule. Additionally, computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure and optimize the geometry of the molecule. []
Chemical Reactions Analysis
Derivatives of 4-(2-Bromophenyl)pyrimidin-2-amine can be used as chemical probes to study biological processes and investigate the activity of specific enzymes or receptors. []
Applications
Drug Discovery and Development
4-(2-Bromophenyl)pyrimidin-2-amine serves as a versatile building block in medicinal chemistry for developing novel drug candidates. Its derivatives have shown promising activity against various diseases. [, , , , , , , , ]
Material Science
The unique properties of 4-(2-Bromophenyl)pyrimidin-2-amine and its derivatives make them potentially valuable in material science applications. []
Related Compounds
4-(3-Bromophenyl)pyrimidin-2-amine
Compound Description: This compound is a structural isomer of 4-(2-Bromophenyl)pyrimidin-2-amine. Its crystal structure has been determined to be orthorhombic, belonging to the Pbca space group (no. 61). []
Relevance: This compound is structurally related to 4-(2-Bromophenyl)pyrimidin-2-amine by the same core structure but with the bromine atom located at the meta position on the phenyl ring instead of the ortho position. []
Compound Description: This compound and its derivatives were synthesized and investigated for their anticancer and antimicrobial potential. Molecular docking studies were conducted to understand its interaction with CDK-8 protein. []
Relevance: This compound shares the 4-(bromophenyl)pyrimidin-2-amine moiety with 4-(2-Bromophenyl)pyrimidin-2-amine, highlighting the potential importance of this structural feature for biological activity. []
Compound Description: A series of these derivatives were designed based on known V600EBRAF inhibitors. They were found to have anticancer activity, with compound 12e exhibiting the most significant growth inhibition against multiple cancer cell lines. []
Relevance: This series emphasizes the importance of the pyrimidin-2-amine core, also present in 4-(2-Bromophenyl)pyrimidin-2-amine, for anticancer activity and highlights the potential of modifying this core with different substituents to modulate biological activity. []
Compound Description: These compounds were identified as potent Mnk2 inhibitors and displayed significant antiproliferative activity against MV4-11 AML cells. Compound 7k in particular was identified as a lead compound due to its desirable pharmacokinetic properties and oral bioavailability. []
Relevance: This series shares the pyrimidin-2-amine core structure with 4-(2-Bromophenyl)pyrimidin-2-amine, emphasizing the importance of this scaffold in the development of kinase inhibitors and illustrating how various substituents at the 4-position can impact biological activity. []
Compound Description: This class of compounds was discovered as highly potent and selective inhibitors of CDK4 and CDK6, essential regulators of the cell cycle. Compound 83 exhibited remarkable selectivity and oral bioavailability, demonstrating marked tumor growth inhibition in MV4-11 acute myeloid leukemia mouse xenografts. []
Relevance: Although this series features a thiazole substituent at the 4-position of the pyrimidine ring instead of a bromophenyl group like in 4-(2-Bromophenyl)pyrimidin-2-amine, it highlights the versatility of the pyrimidin-2-amine core for designing potent and selective kinase inhibitors. []
N-((Diphenylphosphine)methyl)pyrimidin-2-amine
Compound Description: This pyrimidine-based phosphine was used as a ligand to synthesize various CuI, AgI, and AuI complexes. These complexes, particularly those with CuI, showed interesting luminescent properties. []
Relevance: This compound underscores the versatility of the pyrimidin-2-amine scaffold, present in 4-(2-Bromophenyl)pyrimidin-2-amine, for coordinating with metal ions and forming complexes with distinct properties, expanding its potential applications beyond medicinal chemistry. []
Compound Description: Developed through a scaffold hopping strategy, these derivatives were found to be potent PLK4 inhibitors. Compound 14i exhibited excellent potency in vitro, inhibiting PLK4 activity, disrupting centriole replication, inducing mitosis disorder, and promoting apoptosis in breast cancer cells. []
Relevance: While structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this series emphasizes the potential of exploring modifications to the pyrimidine ring, instead of just substitutions, for developing potent and selective kinase inhibitors. []
Compound Description: These pyrimidine derivatives were investigated for their hydrogen bonding properties. Quantum chemical calculations identified one of the nitrogen atoms in the pyrimidine nucleus as the major hydrogen bonding site. []
Relevance: This series highlights the importance of the pyrimidine nitrogen atoms in intermolecular interactions, a key aspect also relevant to the potential biological activity of 4-(2-Bromophenyl)pyrimidin-2-amine. []
Compound Description: This compound is a novel hERG channel activator with a distinct chemical structure from previously reported compounds. []
Relevance: This compound, though structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, highlights the potential of pyrimidin-2-amine derivatives in targeting ion channels, expanding their therapeutic potential beyond kinase inhibition. []
Compound Description: The crystal structure of this compound revealed the presence of N—H...N and N—H...O hydrogen bonds, contributing to its crystal packing. []
Relevance: Similar to the 4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine series, this compound emphasizes the importance of hydrogen bonding interactions involving the pyrimidin-2-amine moiety, a characteristic shared with 4-(2-Bromophenyl)pyrimidin-2-amine. []
Compound Description: These compounds were synthesized using an l-proline-catalyzed regio- and diastereoselective approach in water. The reaction utilized 2,6-diaminopyrimidin-4-one, aldehydes, and barbituric acids as starting materials. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this synthesis highlights the reactivity of pyrimidine-containing compounds and their potential for creating more complex heterocyclic systems. []
Pyrido[1,2‐a]pyrimidin‐4‐imines
Compound Description: This class of compounds was synthesized through a novel copper(I)-catalyzed cascade reaction involving sulfonyl azides, alkynes, and N-arylidenepyridin-2-amines. []
Relevance: While structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this synthesis highlights a novel method for constructing fused pyrimidine derivatives, showcasing the potential for developing new methodologies for synthesizing structurally diverse pyrimidine-containing compounds. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including NMR, MS, HRMS, and X-ray diffraction. Theoretical calculations were also performed to study its electronic structure. []
Relevance: Though structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this study highlights the importance of combining experimental and theoretical approaches to fully understand the structural and electronic properties of pyrimidine derivatives. []
Compound Description: These derivatives were identified as selective JAK2 inhibitors. Compound 13ac showed exceptional potency against JAK2 kinase, SET-2, and Ba/F3V617F cells. It also displayed good selectivity in kinase scanning and significant in vivo antitumor efficacy. []
Relevance: This series, though structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, reinforces the significance of the pyrimidine moiety in designing potent and selective kinase inhibitors and underscores the potential for achieving selectivity through strategic structural modifications. []
Compound Description: These compounds were identified as potent aurora A and B kinase inhibitors. The presence of a substituent at the aniline para-position was found to correlate with their potency and selectivity. Compound 18, a lead compound in this series, demonstrated promising anticancer activity in preclinical studies. []
Relevance: This series, though structurally different from 4-(2-Bromophenyl)pyrimidin-2-amine, highlights the potential of substituting different heterocycles at the 4-position of the pyrimidin-2-amine core for developing potent and selective kinase inhibitors. []
Compound Description: Synthesized using a copper(I)-catalyzed azide–alkyne cycloaddition, these derivatives were evaluated as potential Bcr‐Abl inhibitors. One compound showed activity comparable to imatinib, demonstrating the potential of this scaffold in targeting Bcr‐Abl. []
Relevance: This series, although structurally different from 4-(2-Bromophenyl)pyrimidin-2-amine, showcases the potential of incorporating a triazole ring onto the pyrimidine core for developing kinase inhibitors, highlighting the versatility of this scaffold for targeting different kinases. []
Compound Description: These coordination polymers incorporated pyrimidin-2-amine as a bridging ligand, resulting in diverse solid-state structures. The structural features were influenced by the metal-to-ligand ratio, reaction conditions, and the specific CuX (X = Cl, Br, I) or ZnX used. []
Relevance: These polymers demonstrate the ability of pyrimidin-2-amine, the core structure of 4-(2-Bromophenyl)pyrimidin-2-amine, to act as a bridging ligand in the formation of coordination polymers, highlighting its potential in materials science. []
Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial and in vitro cytotoxicity. Although they exhibited moderate antimicrobial activity against Gram-positive organisms, they showed poor activity against Gram-negative organisms and moderate cytotoxicity against HeLa cell lines compared to the standard drug Adriamycin. []
Relevance: Despite having a distinct fused ring system compared to 4-(2-Bromophenyl)pyrimidin-2-amine, these compounds highlight the potential of modifying the pyrimidine ring for exploring diverse biological activities. []
Compound Description: Synthesized from the reaction of 3-(2-chloroquinolin-3-yl)-1-(6-methyl-1Hbenzimidazol-2-yl)prop-2-en-1-one with guanidine nitrate, these compounds were evaluated for anthelmintic activity and displayed moderate to good activity against the earthworm Pheretima posthuma. []
Relevance: This series, though structurally different from 4-(2-Bromophenyl)pyrimidin-2-amine, emphasizes the potential of incorporating a quinoline moiety onto the pyrimidine ring for designing compounds with anthelmintic properties. []
Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing the formation of a two-dimensional supramolecular network through N–H…N and N–H…O hydrogen bonds. []
Relevance: Though structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this study underscores the importance of hydrogen bonding in the solid-state packing of pyrimidine derivatives and emphasizes the significance of understanding these interactions for structure-activity relationship studies. []
Compound Description: Identified as a potent inhibitor of Aurora A and B kinases, this compound was shown to induce cell death through mitotic failure and increased polyploidy. CYC116 exhibited oral bioavailability and anticancer activity in preclinical studies and is currently undergoing phase I clinical evaluation in cancer patients. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, CYC116 underscores the therapeutic potential of pyrimidine-based kinase inhibitors and highlights the importance of optimizing pharmacokinetic properties for clinical advancement. []
4,6-Bis Aryl-Pyrimidin-2-Amine Derivatives
Compound Description: This series of pyrimidine derivatives was synthesized and evaluated for their in vitro antioxidant activity. Among the tested compounds, compound 1d showed the most potent activity, while compound 1e exhibited moderate activity. The remaining compounds displayed weak antioxidant activity. []
Relevance: Although the specific structure of compound 1d is not disclosed, its classification as a 4,6-bis aryl-pyrimidin-2-amine derivative suggests a similar core structure to 4-(2-Bromophenyl)pyrimidin-2-amine, highlighting the potential of this scaffold for antioxidant activity. []
Compound Description: This complex features pyrimidin-2-amine as a ligand coordinating to cobalt(II) ions. The crystal structure reveals a dimeric cobalt complex with large channels formed along the crystallographic c axis due to the arrangement of pyrimidin-2-amine ligands and intermolecular hydrogen bonding. []
Relevance: This complex demonstrates the ability of pyrimidin-2-amine, the core structure of 4-(2-Bromophenyl)pyrimidin-2-amine, to act as a ligand and form coordination complexes, highlighting its potential in coordination chemistry. []
Compound Description: These isoxazole derivatives exhibited anticancer activity against various cancer cell lines, with higher efficacy against the Colo205 cell line. Compound 20c, a promising candidate, induced G2/M cell cycle arrest, increased p53 levels, and altered the balance of mitochondrial proteins, ultimately leading to apoptosis. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this series highlights the potential of incorporating a pyrimidine ring into larger heterocyclic systems for developing anticancer agents that act through multiple mechanisms, including cell cycle arrest and apoptosis induction. []
Compound Description: The crystal structure of this compound revealed the presence of N—H⋯N hydrogen bonds and weak C—H⋯S contacts contributing to its crystal packing. The molecules also exhibit offset face-to-face π–π stacking interactions. []
Relevance: Similar to other pyrimidin-2-amine derivatives, this compound highlights the role of intermolecular interactions, such as hydrogen bonding and π–π stacking, in the solid-state structure of these compounds. These interactions are also relevant to the potential biological activity of 4-(2-Bromophenyl)pyrimidin-2-amine. []
Relevance: This finding highlights the importance of carefully evaluating the aggregation properties of pyrimidine-based compounds, including 4-(2-Bromophenyl)pyrimidin-2-amine, to ensure that observed biological effects are due to specific interactions with the intended targets and not artifacts of aggregation. []
Compound Description: This Schiff base compound was synthesized from 4-bromobenzaldehyde and sulfadiazine and characterized using FTIR and electronic spectroscopy. DFT calculations provided insights into its electronic structure and potential energy distribution. Molecular docking studies suggested its potential binding to HIV RNA. []
Relevance: This compound, while structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, highlights the potential of using pyrimidin-2-amine as a building block for synthesizing Schiff base compounds with potential biological activities. []
Compound Description: These pyrimidine derivatives, synthesized from chalcone precursors, showed promising in vitro antibacterial and antifungal activities. Notably, derivatives containing a nitro group displayed greater potency than their corresponding chalcones. []
Relevance: Though structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this series emphasizes the versatility of the pyrimidine scaffold for designing antimicrobial agents and demonstrates the impact of substituents on their activity. []
Compound Description: Identified as a potent and selective A2B adenosine receptor antagonist, LAS38096 exhibited high affinity for the A2B receptor (Ki = 17 nM) and good selectivity over other adenosine receptor subtypes. Preclinical studies revealed a favorable pharmacokinetic profile and efficacy in functional in vitro models. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, LAS38096 highlights the potential of using pyrimidine-based structures for developing selective G protein-coupled receptor antagonists, expanding their therapeutic applications beyond kinase inhibition. []
Compound Description: This orally bioavailable small molecule is a selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the RAS/RAF/MEK/ERK signaling cascade often dysregulated in cancer. GDC-0994 represents a promising therapeutic strategy for cancers driven by aberrant ERK1/2 activity. []
Relevance: While structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, GDC-0994 showcases the potential of pyrimidine-based compounds as selective inhibitors of key signaling pathways implicated in various diseases, including cancer. []
Compound Description: These novel derivatives exhibited excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as fungicidal activity against Pseudoperonospora cubensis. Compounds U7 and U8 showed broad-spectrum activity and potent AChE inhibition, suggesting a potential mode of action. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, these derivatives highlight the potential of incorporating a pyrimidine ring into larger, diverse structures for developing new pesticides with potentially novel modes of action. []
Compound Description: Synthesized via Claisen-Schmidt condensation, these pyrimidine scaffolds exhibited promising antimicrobial activity against various bacterial and fungal strains. Compounds k6, k12, k14, and k20 showed potent antimicrobial activity, while compounds k8 and k14 displayed potent anticancer activity against the HTC116 cell line. []
Relevance: This series shares the bromophenylpyrimidin-2-amine core with 4-(2-Bromophenyl)pyrimidin-2-amine, highlighting the importance of this structural motif for antimicrobial and anticancer activities. The variation in the position of the bromine atom (3/4) and the presence of additional substituents on the phenyl ring demonstrate the impact of subtle structural modifications on biological activity. []
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines
Compound Description: These non-imidazole compounds emerged as high-affinity histamine H3 receptor (H3R) agonists, contrasting with the predominantly imidazole-based structures of H3R antagonists/inverse agonists. Compound 14d (VUF16839) demonstrated nanomolar potency (pKi = 8.5, pEC50 = 9.5) with minimal cytochrome P450 enzyme activity, good metabolic stability, and in vivo amnesic effects in mice. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this series highlights the potential of exploring novel scaffolds, beyond traditional imidazole derivatives, for targeting the H3R and developing novel therapeutics for cognitive disorders. []
4-(Trifluoromethyl)pyrimidin-2(1H)-ones
Compound Description: These compounds exhibited regioselective and enantioselective addition reactions with acetone in the presence of organocatalysts like L-proline or chiral secondary amines. The regioselectivity depended on the reaction conditions (thermodynamic vs. kinetic control) and the catalyst used. []
Relevance: While structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, these reactions highlight the potential of using organocatalysis for controlling the regio- and enantioselectivity of reactions involving pyrimidine derivatives, which could be relevant for synthesizing specific isomers of 4-(2-Bromophenyl)pyrimidin-2-amine or its derivatives. []
Pyrimidino[4,5‐b][1,5]benzodiazepin‐2‐ones and pyrimidino[1,6‐a]benzimidazol‐1‐ones
Compound Description: These fused heterocyclic compounds were synthesized from 4-ethoxycarbonylamino-1H-1,5-benzodiazepine-3-carbonitrile via 4-(2-aminoanilino)pyrimidin-2(1H)‐one‐5‐carbonitriles as key intermediates. The synthesis involved reactions with aliphatic and aromatic primary amines, followed by intramolecular cyclization or ring closure reactions. []
Relevance: Although structurally distinct from 4-(2-Bromophenyl)pyrimidin-2-amine, this synthesis highlights the utility of pyrimidine building blocks for constructing diverse fused heterocyclic systems, expanding the structural diversity and potential biological activities accessible from this chemical class. []
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine
Compound Description: Crystallographic analysis revealed that this compound forms dimers through hydrogen bonds involving the pyrimidinyl nitrogen atoms and amino hydrogen atoms. The structure also showed π–π stacking interactions between the furyl and pyrimidinyl rings. []
Relevance: This compound, although structurally different from 4-(2-Bromophenyl)pyrimidin-2-amine, highlights the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in the solid-state structure of pyrimidin-2-amine derivatives, which can influence their physical properties and potentially their biological activity. []
Compound Description: In this co-crystal, the pyrimidin-2-amine and 1-phenylcyclopentane-1-carboxylic acid molecules are linked through N—H⋯O and O—H⋯N hydrogen bonds. These dimeric units further assemble into a four-component supramolecular unit via homo- and heterosynthons. []
Relevance: This study emphasizes the propensity of pyrimidin-2-amine, the core structure in 4-(2-Bromophenyl)pyrimidin-2-amine, to engage in hydrogen bonding interactions with carboxylic acid groups, highlighting its potential for forming cocrystals with improved pharmaceutical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.